Lantibiotic 97518 is derived from the actinomycete Planomonospora sp. DSM 14920. This organism is notable for its capacity to produce various bioactive compounds, including antibiotics. The classification of lantibiotic 97518 falls under the broader category of lantibiotics, which are further divided into two main classes: type A and type B. Type B lantibiotics, such as 97518, typically feature a globular structure and contain thioether linkages that are crucial for their biological activity .
The synthesis of lantibiotic 97518 involves ribosomal translation followed by extensive post-translational modifications. Key methods utilized in the analysis of its synthesis include:
The process begins with the translation of a precursor peptide that undergoes enzymatic modifications to form the mature lantibiotic. These modifications include dehydration of specific residues to form dehydroamino acids, followed by cyclization through thioether bond formation.
The molecular structure of lantibiotic 97518 has been characterized through various analytical methods. The primary structure consists of a sequence of amino acids that includes several modified residues. Notably, the structure revision indicated a shift in two amino acids along with reorganization of thioether bridges, which are critical for its function .
Lantibiotic 97518 primarily acts through inhibition of bacterial cell wall synthesis. Its mechanism involves binding to lipid II, a crucial precursor in peptidoglycan biosynthesis. The interactions lead to disruption in cell wall formation, ultimately resulting in bacterial cell lysis.
Key reactions include:
The mechanism by which lantibiotic 97518 exerts its antibacterial effects involves several steps:
Experimental data indicate that lantibiotic 97518 exhibits potent activity against resistant strains due to its unique binding affinity for lipid II .
Lantibiotic 97518 holds promise for various scientific applications:
Lantibiotic 97518 was first isolated in the early 2000s from fermentation broths of Planomonospora species. Initially designated by its experimental code "97518" based on its mass (2194 Da), it was later named planosporicin following the identification of its biosynthetic gene cluster [1] [7]. Early structural characterization in 2007 proposed a globular type B lantibiotic architecture with five thioether bridges [4]. However, a pivotal structure revision in 2009 by Maffioli et al. revealed critical errors: The peptide backbone was reinterpreted as a linear arrangement resembling nisin-like type AI lantibiotics, with a repositioned lanthionine ring topology [4]. This revision reclassified 97518 into the nisin subgroup and resolved prior inconsistencies in structure-activity models [4] [8]. Patent filings (EP1481986A1) in 2003–2004 documented its antibacterial spectrum prior to structural refinement, cementing "97518" as its identifier in early literature [7].
Table 1: Key Milestones in the Characterization of Lantibiotic 97518
Year | Event | Significance |
---|---|---|
2003 | Initial isolation from Planomonospora sp. | Discovery of antibacterial activity against Gram-positive pathogens [7] |
2007 | First structural proposal (Type B lantibiotic) | Misassignment as a mersacidin-like globular peptide [4] |
2009 | Structure revision via NMR reanalysis | Correct reclassification as Type AI elongated peptide [4] |
2013 | Biosynthetic gene cluster identification in P. alba | Enabled genetic engineering and heterologous expression [1] |
Lantibiotic 97518 is natively produced by rare soil-dwelling actinomycetes of the genus Planomonospora. This genus belongs to the family Streptosporangiaceae and exhibits a high genomic GC content (~70–74%) [1] [5]. Planomonospora strains form branched mycelia and produce clavate spores, thriving in diverse soils but primarily isolated from Mediterranean and Central African regions [5]. Metabolomic studies confirm that 97518 production is strain-specific, limited to certain phylogroups (notably Group S) within the genus [5]. Genomic sequencing of P. alba NRRL 18924 revealed a 15.5 kb biosynthetic cluster (designated psp) housing 15 genes essential for 97518 synthesis, export, and immunity [1] [8]. Heterologous expression in Nonomuraea spp. ATCC 39727 proved the cluster’s sufficiency for 97518 production [1]. Notably, Planomonospora’s metabolic richness extends beyond 97518, encompassing thiopeptides (e.g., siomycin) and siderophores, highlighting its biosynthetic versatility [5].
Table 2: Taxonomic and Genomic Features of Planomonospora spp.
Characteristic | Detail | Reference |
---|---|---|
Phylogeny | Family Streptosporangiaceae; forms 3 major phylogroups (S, A2, C) | [5] |
Morphology | Branched mycelium, clavate monospores, aerobic growth | [1] |
Genomic GC Content | 70–74% | [1] |
97518 Production | Restricted to phylogroup S (e.g., P. alba NRRL 18924) | [5] |
Biosynthetic Cluster | 15.5 kb, 15 genes (pspA–pspV), located on chromosomal DNA | [1] [8] |
Table 3: Core Genes in the 97518 (Planosporicin) Biosynthetic Cluster
Gene | Protein Function | Role in Biosynthesis | Evidence |
---|---|---|---|
pspA | Precursor peptide (52 aa) | Encodes the 24-aa core peptide and leader sequence | Knockout abolishes production [1] |
pspB | Dehydratase (LanB-like) | Ser/Thr dehydration to Dha/Dhb | Bioinformatics [8] |
pspC | Cyclase (LanC-like) | Lanthionine ring formation | Bioinformatics [8] |
pspEF | ABC transporter + immunity | Export and self-protection | Heterologous expression confers resistance [1] |
pspR | DNA-binding regulator | Transcriptional control | Knockout reduces production [1] |
Lantibiotic 97518 exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [6] [10]. Its mechanism involves high-affinity lipid II binding, disrupting cell wall biosynthesis. Structural studies confirm that its N-terminal domain (residues 1–12) shares a conserved motif with nisin and microbisporicin, enabling lipid II docking [1] [3]. Unlike nisin, however, 97518 lacks pore-forming activity, relying solely on cell wall inhibition [3].
Resistance to 97518 involves ABC transporter-mediated efflux. Pathogens like Clostridium difficile express Cpr-type transporters (e.g., CprABC), which recognize 97518 and extrude it via ATP-driven efflux [10]. Similarly, Bce-type systems in Bacillus subtilis confer cross-resistance to lipid II-targeting lantibiotics [10]. Crucially, 97518’s modified analogs evade these pumps more effectively due to reduced transporter affinity [6].
Table 4: Resistance Mechanisms Against Lantibiotic 97518
Resistance System | Pathogen Example | Mechanism | Impact on 97518 |
---|---|---|---|
Cpr-Type ABC Transporters | Clostridium difficile | ATP-dependent efflux | High-level resistance [10] |
Bce-Type ABC Transporters | Bacillus subtilis | Efflux + membrane remodeling | Moderate resistance [10] |
Cell Wall Modification | MRSA | Lipid II mutation (rare) | Reduced binding affinity [6] |
Table 5: Structure-Activity Relationship (SAR) of 97518 Derivatives
Variant | Structural Change | Activity vs. MRSA | Resistance Evasion |
---|---|---|---|
Natural 97518 | Glu22, Asp24 (free acids) | MIC: 4–8 μg/mL | Susceptible to efflux |
Di-amide derivative | Glu22(NH₂), Asp24(NH₂) | MIC: 0.5–1 μg/mL | Reduced transporter recognition [6] |
Mono-amide derivative | Glu22(NH₂), Asp24 (free acid) | MIC: 1–2 μg/mL | Moderate improvement |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: